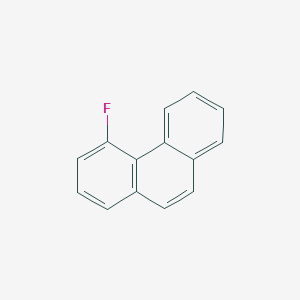
4-Fluorophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene ringsPhenanthrene and its derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and advanced materials .
Vorbereitungsmethoden
The synthesis of 4-Fluorophenanthrene typically involves the functionalization of phenanthrene. One common method is the halogenation of phenanthrene, where phenanthrene is treated with a fluorinating agent under specific conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield .
Industrial production methods for this compound may involve large-scale halogenation processes, where phenanthrene is reacted with fluorine-containing reagents in the presence of catalysts. These methods are optimized for high yield and purity, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
4-Fluorophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. .
Reduction: Reduction of this compound can yield dihydro derivatives. .
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid yields phenanthrenequinone, while reduction with hydrogen gas produces dihydrophenanthrene .
Wissenschaftliche Forschungsanwendungen
4-Fluorophenanthrene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Fluorophenanthrene involves its interaction with molecular targets through its π-conjugated electronic system. This interaction facilitates charge transfer and photophysical processes, making the compound effective in optoelectronic applications. The pathways involved include the absorption and emission of light, which are critical for its use in OLEDs and other photonic devices .
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenanthrene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:
- 1-Fluoronaphthalene
- 2-Fluorofluorene
- 5-Fluoroacenaphthylene
- 2-Fluorophenanthrene
- 3-Fluorophenanthrene
- 3-Fluorofluoranthene
- 1-Fluoropyrene
- 1-Fluorochrysene
- 2-Fluorochrysene
- 3-Fluorochrysene
- 9-Fluorobenzo[k]fluoranthene
These compounds share similar structural features but differ in the position and number of fluorine atoms, which influence their chemical reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it particularly suitable for optoelectronic applications .
Eigenschaften
Molekularformel |
C14H9F |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
4-fluorophenanthrene |
InChI |
InChI=1S/C14H9F/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H |
InChI-Schlüssel |
UOXGQCABTNEVPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


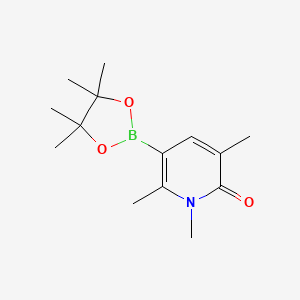
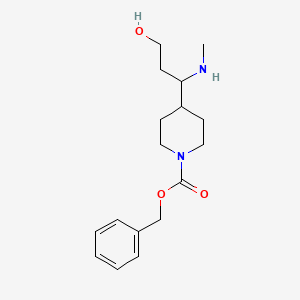
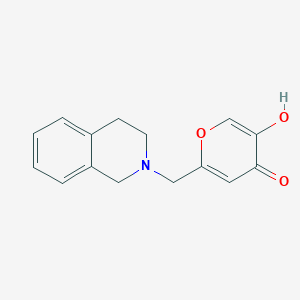
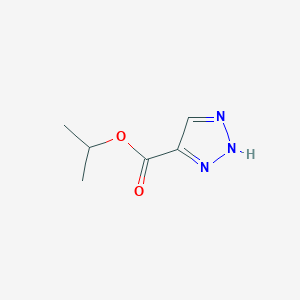
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)

![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
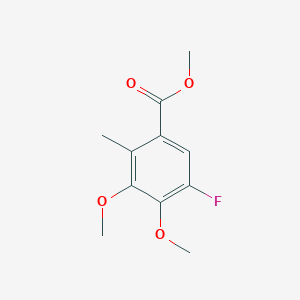
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
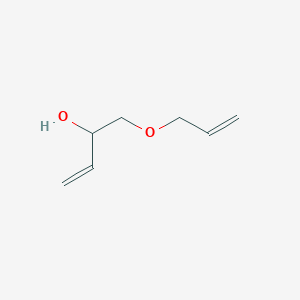
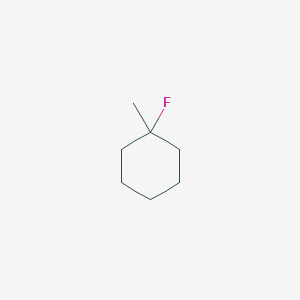
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
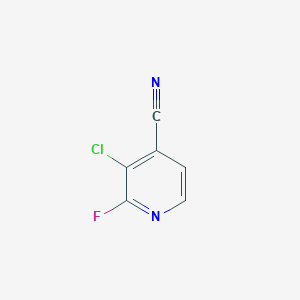
![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
